

# Application Notes and Protocols: Synthesis of Novel Polydiacetylenes Utilizing Butyl Isocyanatoacetate

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## Compound of Interest

Compound Name: *Butyl isocyanatoacetate*

Cat. No.: *B099575*

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These application notes provide a detailed procedure for the synthesis of a specific unsymmetrical diacetylene monomer, ((9-Butoxycarbonyl)methyl urethanyl) nona-2,4-diyne-1-ol (BNDO), and its subsequent derivatives using **butyl isocyanatoacetate**. This monomer is a precursor for the preparation of novel polydiacetylenes (PDAs) with potential applications in second and third-order nonlinear optics. The inclusion of the flexible urethanyl side group, derived from **butyl isocyanatoacetate**, is intended to facilitate the necessary monomer packing for polymerization and improve the solubility of the resulting polydiacetylenes.<sup>[1]</sup>

## Synthesis of Diacetylene Monomer ((9-Butoxycarbonyl)methyl urethanyl) nona-2,4-diyne-1-ol (BNDO)

The synthesis of the BNDO monomer involves a three-step process starting from the bromination of 5-hexyn-1-ol, followed by the addition of **butyl isocyanatoacetate**, and culminating in a Cadiot-Chodkiewicz coupling reaction.

### Experimental Protocols:

#### Step 1: Synthesis of 6-Bromo-5-Hexyn-1-ol

- Prepare a solution of sodium hypobromite (NaOBr) by adding bromine (0.1 M) dropwise to a stirred solution of sodium hydroxide (0.02 M) in 100 mL of water at 0-5 °C. The formation of a pale yellowish solution will be observed.

- Dissolve 5-hexyn-1-ol (0.01 M) in 25 mL of 1,4-dioxane to enhance its solubility.
- Add the prepared NaOBr solution dropwise to the 5-hexyn-1-ol solution over a period of 30 minutes at 5-10 °C under a nitrogen atmosphere.
- Stir the resulting mixture vigorously for an additional 30 minutes.
- Extract the product with ethyl ether.
- Dry the organic layer with magnesium sulfate (MgSO<sub>4</sub>).
- Remove the solvent to obtain a pale yellow liquid.

#### Step 2: Synthesis of ((6-Butoxycarbonyl) methyl urethanyl)-1-bromo-1-hexyne

- In a 50 mL solution of dry tetrahydrofuran (THF), dissolve **butyl isocyanatoacetate** (0.055 M) and 6-bromo-5-hexyn-1-ol (0.05 M).
- To this solution, add 3-5 drops of dibutyltin dilaurate and 3-5 drops of triethylamine.
- Stir the mixture for 3 hours at room temperature.
- Remove the solvent to yield a brown liquid.

#### Step 3: Synthesis of ((9-Butoxycarbonyl) methyl urethanyl) nona-2,4-diyn-1-ol (BNDO)

- Prepare a catalytic solution in a 3-necked round-bottomed flask under a nitrogen atmosphere consisting of:
  - Copper(I) chloride (CuCl)
  - 70% aqueous ethylamine (20 mL)
  - Hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl) in water (2 g/20 mL)
  - Methanol (100 mL)
- Add propargyl alcohol (0.075 M) to the catalytic solution in one portion, which will result in the formation of a yellow solution.

- Add ((6-Butoxycarbonyl) methyl urethanyl)-1-bromo-1-hexyne to the reaction mixture.

Quantitative Data Summary:

Product	Yield
6-Bromo-5-Hexyn-1-ol	55%
((6-Butoxycarbonyl) methyl urethanyl)-1-bromo-1-hexyne	90%

Characterization Data:

- 6-Bromo-5-Hexyn-1-ol:
  - Infrared (KBr): 3338  $\text{cm}^{-1}$  (O-H), 2217  $\text{cm}^{-1}$  ( $\text{C}\equiv\text{C}$ )[1]
- ((6-Butoxycarbonyl) methyl urethanyl)-1-bromo-1-hexyne:
  - Infrared (KBr): 3305  $\text{cm}^{-1}$  (N-H), 1690  $\text{cm}^{-1}$  ( $\text{C}=\text{O}$ )[1]

## Synthesis of Urethanyl-Substituted Nona-2,4-diyne Monomers

The BNDO monomer serves as a precursor for the synthesis of more complex unsymmetrical diacetylene monomers designed for nonlinear optical applications. These monomers incorporate chromophoric substituents.[1]

Experimental Protocol:

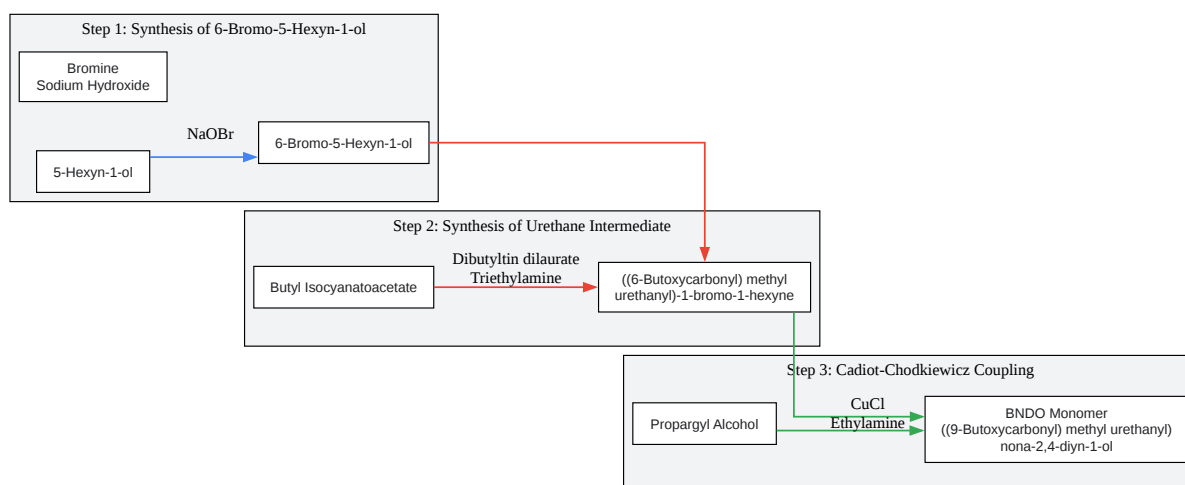
The synthesis of ((9-Butoxycarbonyl) methyl urethanyl)-1-(4-urethanyl-4'-nitrobiphenyl)-nona-2,4-diyne and ((9-Butoxycarbonyl) methyl urethanyl)-1-(4-urethanyl-4'-nitroazobenzene)-nona-2,4-diyne from BNDO is mentioned, though the detailed experimental steps for this final conversion are not provided in the source material. The general approach involves the reaction of the hydroxyl group of BNDO with an appropriate isocyanate-functionalized chromophore.

## Polymerization of Diacetylene Monomers

The synthesized diacetylene monomers can undergo topochemical polymerization in the solid state, typically induced by heat or UV radiation, to form conjugated polydiacetylenes.[2] The specific conditions for the polymerization of the **butyl isocyanatoacetate**-containing monomers are not detailed in the provided search results.

## Visualizations

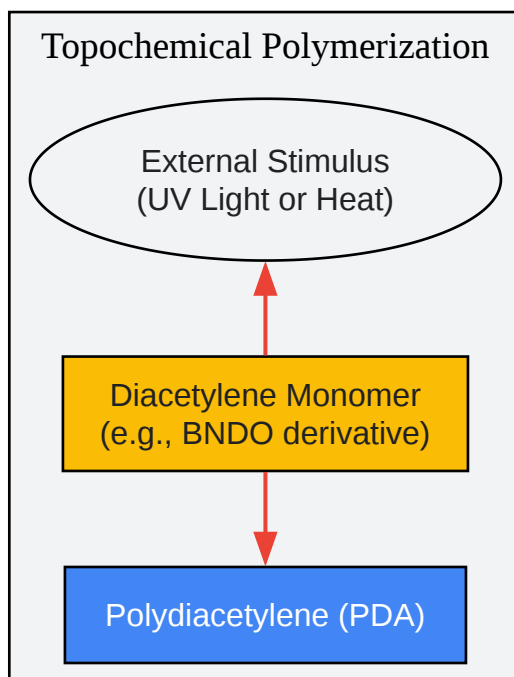
### Synthesis Workflow of BNDO Monomer



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Caption: Synthetic pathway for BNDO monomer.

## General Polymerization Process



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Caption: General scheme of polydiacetylene formation.

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## References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
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